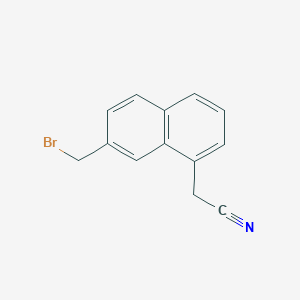

2-(Bromomethyl)naphthalene-8-acetonitrile

Beschreibung

Significance of Multifunctionalized Naphthalene (B1677914) Scaffolds in Contemporary Organic Chemistry

Naphthalene, a bicyclic aromatic hydrocarbon with the formula C₁₀H₈, represents a fundamental structural motif in the field of organic chemistry. ijpsjournal.com Its planar structure, composed of two fused benzene (B151609) rings, provides a rigid and versatile backbone for the construction of complex molecular architectures. ijpsjournal.com In contemporary organic synthesis, naphthalene scaffolds that are substituted with multiple functional groups are of paramount importance. These "multifunctionalized" naphthalene derivatives serve as crucial building blocks and intermediates for a wide array of applications, from medicinal chemistry to materials science.

The strategic placement of different functional groups on the naphthalene core allows for selective chemical transformations, enabling chemists to build intricate molecules with a high degree of control. This "divergent scaffold" approach is a powerful strategy in modern synthesis. rsc.org For instance, the naphthalene nucleus is a key component in numerous compounds that exhibit significant biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. ijpsjournal.comnih.gov Well-known pharmaceuticals, such as the anticancer agent Etoposide and the antitubercular drug Rifampicin, feature a naphthalene-based structure, highlighting the therapeutic relevance of this scaffold. ijpsjournal.com

The utility of a naphthalene scaffold is often dictated by the nature and position of its functional groups. These substituents influence the molecule's electronic properties, reactivity, and three-dimensional shape. The development of synthetic methods to create novel, multifunctional naphthalene-based compounds remains an active area of research, aiming to provide new tools for drug discovery and the creation of advanced materials. nih.govcapes.gov.br

Overview of 2-(Bromomethyl)naphthalene-8-acetonitrile as a Strategic Chemical Intermediate

Within the diverse family of naphthalene derivatives, This compound emerges as a compound with significant potential as a strategic chemical intermediate. Its structure is characterized by a naphthalene core substituted with two distinct and reactive functional groups: a bromomethyl group (-CH₂Br) at the 2-position and an acetonitrile (B52724) group (-CH₂CN) at the 8-position. This unique arrangement of functional groups makes it a valuable precursor for the synthesis of more complex molecules.

The strategic value of this compound lies in the orthogonal reactivity of its two functional groups. The bromomethyl group is a potent electrophile, making it highly susceptible to nucleophilic substitution (S_N2) reactions. vulcanchem.com This allows for the introduction of a wide variety of substituents by reacting it with different nucleophiles. The acetonitrile group, on the other hand, can undergo various transformations, including hydrolysis to a carboxylic acid, reduction to an amine, or participation in cycloaddition reactions.

The synthesis of this compound itself involves the strategic introduction of these functional groups onto the naphthalene scaffold. A plausible synthetic route could involve the bromination of a pre-functionalized naphthalene precursor, followed by a cyanation reaction. vulcanchem.com For example, a common method for introducing a bromomethyl group is the reaction of a methylnaphthalene derivative with N-bromosuccinimide (NBS). prepchem.comnih.gov The subsequent introduction of the nitrile can be achieved through nucleophilic substitution with a cyanide salt, such as potassium cyanide (KCN). vulcanchem.com

The distinct reactivity of the bromomethyl and nitrile moieties allows for a stepwise and controlled elaboration of the molecular structure, making this compound a key building block for creating a library of diverse compounds for various research applications.

Physicochemical Properties and Synthesis Data

The following tables summarize key properties and synthetic parameters related to this compound and its precursors.

Table 1: Physicochemical Properties of this compound

| Property | Value/Description | Source(s) |

|---|---|---|

| CAS Number | 1261687-85-7 | vulcanchem.com |

| Molecular Formula | C₁₃H₁₀BrN | vulcanchem.com |

| Molecular Weight | 260.13 g/mol | vulcanchem.com |

| Solubility | Soluble in Chloroform (CHCl₃), Dimethylformamide (DMF); sparingly soluble in Methanol (MeOH) | vulcanchem.com |

| Reactivity | Susceptible to S_N2 substitutions at the bromomethyl group and hydrolysis of the nitrile group. | vulcanchem.com |

Table 2: Representative Synthesis Conditions for Related Naphthalene Intermediates

| Reaction Step | Reagents/Conditions | Typical Yield | Key Observations | Source(s) |

|---|---|---|---|---|

| Bromination of 2-methylnaphthalene (B46627) | N-Bromosuccinimide (NBS), Azo-bis-isobutyronitrile (AIBN), Carbon tetrachloride (CCl₄), Reflux | ~60-65% | The reaction is initiated by the radical initiator AIBN. | prepchem.comvulcanchem.com |

| Cyanation | Potassium Cyanide (KCN), Dimethylformamide (DMF), 80°C | ~50% | A nucleophilic substitution reaction to introduce the nitrile group. | vulcanchem.comvulcanchem.com |

| Friedel-Crafts Acylation | P₂O₅-Methanesulfonic acid (MsOH), 333 K, 1 h | 81% | A method to introduce a carbonyl group, which can be a precursor to the acetonitrile. | vulcanchem.com |

Structure

3D Structure

Eigenschaften

Molekularformel |

C13H10BrN |

|---|---|

Molekulargewicht |

260.13 g/mol |

IUPAC-Name |

2-[7-(bromomethyl)naphthalen-1-yl]acetonitrile |

InChI |

InChI=1S/C13H10BrN/c14-9-10-4-5-11-2-1-3-12(6-7-15)13(11)8-10/h1-5,8H,6,9H2 |

InChI-Schlüssel |

OKMKIGYIBDDADI-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC2=C(C=C(C=C2)CBr)C(=C1)CC#N |

Herkunft des Produkts |

United States |

Advanced Synthetic Methodologies for 2 Bromomethyl Naphthalene 8 Acetonitrile

Retrosynthetic Analysis of 2-(Bromomethyl)naphthalene-8-acetonitrile

A retrosynthetic analysis of this compound suggests several plausible disconnection pathways. The most straightforward approach involves disconnecting the C-Br and C-C bonds of the acetonitrile (B52724) moiety, leading back to a common precursor, 2-methyl-8-cyanonaphthalene or a related derivative.

One logical disconnection is at the benzylic C-Br bond. This bond can be retrosynthetically cleaved to reveal 2-methylnaphthalene-8-acetonitrile as a key intermediate. This transformation corresponds to a forward-reaction benzylic bromination, a well-established radical substitution reaction.

A second disconnection can be made at the C-C bond between the naphthalene (B1677914) ring and the cyanomethyl group. This leads back to an 8-halo-2-(bromomethyl)naphthalene precursor. In the forward sense, this would involve a cyanation or cyanomethylation reaction.

A more convergent approach would involve a precursor with both methyl and cyano functionalities already in place, such as 2-methyl-8-naphthonitrile. The final step would then be the selective bromination of the methyl group. Alternatively, starting with a di-functionalized naphthalene, such as 2,8-dimethylnaphthalene, would require two distinct regioselective transformations: a selective benzylic bromination and a selective oxidation followed by cyanation. Given the challenges in selectively functionalizing one of two identical methyl groups, a stepwise introduction of the functional groups is often preferred.

A plausible synthetic route, therefore, would start from a pre-functionalized naphthalene, sequentially introducing the acetonitrile and bromomethyl groups while carefully controlling the regiochemistry at each step.

Strategies for Regioselective Naphthalene Ring Functionalization

The primary challenge in synthesizing this compound lies in achieving the desired 2,8-substitution pattern. The electronic properties of the naphthalene core dictate that electrophilic substitution typically occurs at the C1 (α) position, while the C2 (β) position is less reactive. Functionalization at the C8 (peri) position is often influenced by directing groups at the C1 position. Therefore, specialized strategies are required to achieve the desired regioselectivity.

Once a methyl group is installed at the desired C2 position of a naphthalene precursor, its conversion to a bromomethyl group is typically achieved through free radical bromination. This method is highly selective for the benzylic position due to the resonance stabilization of the resulting benzylic radical.

The most common reagent for this transformation is N-bromosuccinimide (NBS), often used in conjunction with a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, or under photochemical conditions. The reaction is typically carried out in a non-polar solvent like carbon tetrachloride (CCl₄) or cyclohexane. prepchem.comprepchem.com

For instance, the synthesis of 2-(bromomethyl)naphthalene (B188764) from 2-methylnaphthalene (B46627) is a well-documented procedure. prepchem.comprepchem.com The reaction involves refluxing 2-methylnaphthalene with NBS and a catalytic amount of a radical initiator. prepchem.com The succinimide (B58015) byproduct is conveniently removed by filtration. prepchem.com

| Precursor | Reagents | Solvent | Conditions | Yield | Reference |

| 2-Methylnaphthalene | N-Bromosuccinimide, AIBN | CCl₄ | Reflux | 60% | prepchem.com |

| 2-Methylnaphthalene | N-Bromosuccinimide | CCl₄ | Reflux, 20h | 86% | prepchem.com |

This table presents data on the benzylic bromination of 2-methylnaphthalene, a model reaction for the final step in the synthesis of the target compound.

Direct bromomethylation of a naphthalene ring is less common than benzylic bromination but offers an alternative route. Modern organic synthesis has seen the development of transition metal-catalyzed methods for C-H functionalization, which could potentially be applied to introduce a bromomethyl group. However, these methods are often complex and may lack the required regioselectivity for a specific isomer like the 2,8-disubstituted product.

A more established, albeit indirect, approach involves the functionalization of a pre-existing group. For example, a new efficient method for the synthesis of 2-bromo-3-(bromomethyl)naphthalene (B8671974) has been reported that proceeds via the ring-opening of a cyclopropane (B1198618) intermediate with molecular bromine (Br₂). bohrium.comresearchgate.netdergipark.org.trdergipark.org.tr While this specific example yields a 2,3-substituted pattern, the principle of using ring-opening reactions to generate a bromomethyl group is a noteworthy strategy. dergipark.org.tr

Introducing the acetonitrile group (–CH₂CN) onto the naphthalene scaffold can be accomplished through several methods, primarily involving either substitution of a leaving group or direct C-H functionalization.

A classic and reliable method for introducing a nitrile group is the nucleophilic substitution of a halide with a cyanide salt. The Rosenmund-von Braun reaction, for example, involves the treatment of an aryl halide with copper(I) cyanide at elevated temperatures. More modern variations utilize palladium or nickel catalysts, allowing for milder reaction conditions and broader substrate scope.

For the synthesis of the target molecule, a precursor such as 8-bromo-2-methylnaphthalene could be subjected to cyanation. A variety of cyanide sources can be used, including potassium cyanide (KCN), sodium cyanide (NaCN), zinc cyanide (Zn(CN)₂), and potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]). organic-chemistry.org The choice of catalyst and ligand is crucial for achieving high yields, especially with less reactive aryl chlorides or bromides. organic-chemistry.org

| Catalyst System | Cyanide Source | Substrate Type | Key Advantages | Reference |

| Pd/C | K₄[Fe(CN)₆] | Aryl Bromides, active Aryl Chlorides | Practical, scalable | organic-chemistry.org |

| NiCl₂·6H₂O/dppf/Zn | Zn(CN)₂ | Aryl Chlorides, Bromides, Iodides | Mild conditions, good functional group tolerance | organic-chemistry.org |

| CuI (catalytic) | NaCN | Aryl Bromides | Inexpensive, simplified workup | organic-chemistry.org |

This table summarizes modern catalytic systems for the cyanation of aryl halides, which is a key step in one of the proposed synthetic routes.

An alternative is the conversion of a bromonaphthoate ester into a cyano group using dimethylaluminium amide (Me₂AlNH₂). google.com This method provides a direct transformation from an ester to a nitrile. google.com

Direct C-H functionalization represents a more atom-economical approach, avoiding the need for pre-functionalization of the aromatic ring with a halide. magtech.com.cn Recent advances have led to methods for the direct cyanomethylation of arenes using acetonitrile as the cyanomethyl source. magtech.com.cn

One strategy involves a cross-dehydrogenative coupling (CDC) reaction. For example, a novel and efficient method for the amine-directed dehydrogenative C(sp²)–C(sp³) coupling of arylamines with acetonitrile has been reported using FeCl₂ as a catalyst. acs.org This provides a green and straightforward route to arylacetonitriles. acs.org While this specific method relies on an amine directing group, it highlights the potential of directed C-H functionalization.

Photoredox catalysis offers another powerful tool for C-H cyanomethylation. Platinum-loaded titanium dioxide (Pt/TiO₂) has been shown to be an effective photocatalyst for the cyanomethylation of hydrocarbons, including benzene (B151609), using acetonitrile. rsc.org Such methods operate under mild conditions and offer novel pathways for forming C-C bonds. magtech.com.cnrsc.org

| Method | Catalyst/Reagent | Key Features | Reference |

| Cross-Dehydrogenative Coupling | FeCl₂ / Acetonitrile | Amine-directed, atom-economical | acs.org |

| Photoredox Catalysis | Pt/TiO₂ / Acetonitrile | Photocatalytic C-H activation | rsc.org |

| Directing Group-Promoted C-H Cyanomethylation | Transition Metal Catalysts | High regioselectivity via directing groups | magtech.com.cn |

This table outlines modern strategies for direct C-H cyanomethylation, an atom-economical alternative for installing the naphthylacetonitrile moiety.

Efficient Installation of the Naphthylacetonitrile Moiety

Development of Convergent and Divergent Synthetic Pathways to this compound

Divergent Synthetic Pathways

A divergent approach begins with a common naphthalene core, which is subsequently functionalized to introduce the desired bromomethyl and acetonitrile groups. A hypothetical divergent synthesis could commence from 2,8-dimethylnaphthalene. This pathway would necessitate the selective functionalization of the two distinct methyl groups in separate, controlled steps.

One potential sequence involves:

Selective Monobromination: The first step would be a selective radical bromination of one of the methyl groups, for instance, at the C2 position, to yield 8-methyl-2-(bromomethyl)naphthalene. Controlling this reaction to prevent di-bromination or bromination at the C8 methyl group would be a significant challenge. scientificupdate.com

Functional Group Transformation: The remaining methyl group at the C8 position would then need to be converted into an acetonitrile moiety. This could involve a multi-step process, such as oxidation of the methyl group to a carboxylic acid, followed by conversion to an amide and subsequent dehydration, or via another intermediate.

Alternative Functionalization: An alternative route could involve the initial oxidation of the C8-methyl group, conversion to a nitrile, and subsequent benzylic bromination of the C2-methyl group. The order of these transformations would be critical to avoid undesired side reactions.

The primary challenge in such a divergent strategy is achieving high regioselectivity. The electronic properties of the naphthalene ring, influenced by the first substituent, will dictate the reactivity of the second methyl group, making selective functionalization complex. gla.ac.uk Catalyst-controlled divergent synthesis, where the same substrate yields different products by changing the catalyst or ligands, represents a modern approach to overcoming such selectivity issues. nih.gov

Convergent Synthetic Pathways

Convergent synthesis involves the preparation of separate molecular fragments that are then combined to form the target structure. For this compound, this would likely involve building the naphthalene ring itself from simpler, pre-functionalized precursors.

A plausible convergent strategy could be a [4+2] cycloaddition, such as a Diels-Alder reaction. rsc.orgwikipedia.org This might involve reacting a suitably substituted diene with a dienophile, where the substituents are precursors to the final bromomethyl and acetonitrile groups. For example, an aryne intermediate generated from an o-silylaryl triflate could react with a substituted 2-pyrone to build the polysubstituted naphthalene core in a single step, followed by aromatization. rsc.org

Another powerful convergent method is the electrophilic cyclization of specifically designed propargylic alcohols. nih.govyoutube.com One could envision synthesizing an arene-containing propargylic alcohol where the aromatic portion and the alkyne side-chain already contain the carbon atoms and necessary functionalities that can be later converted into the bromomethyl and acetonitrile groups. The subsequent acid-catalyzed dehydration and aromatization would yield the desired naphthalene skeleton. nih.gov

These convergent strategies can offer greater control over the final substitution pattern, as the regiochemistry is set during the key ring-forming step.

Optimization of Reaction Conditions and Yield Enhancement in this compound Synthesis

Optimizing the yield of this compound requires careful control over each step of the synthetic sequence. The two most critical transformations are the benzylic bromination of a methylnaphthalene precursor and the introduction of the acetonitrile group, likely via a cyanation reaction.

Optimization of Benzylic Bromination

The Wohl-Ziegler reaction, typically using N-Bromosuccinimide (NBS) and a radical initiator, is the standard method for benzylic bromination. However, this reaction is notoriously difficult to control, often leading to mixtures of mono- and di-brominated products, as well as aromatic bromination. scientificupdate.comgla.ac.uk

Key parameters for optimization include:

Brominating Agent and Initiator: While NBS is common, its purity and the presence of Br₂/HBr impurities can significantly affect the reaction outcome. scientificupdate.com The choice of radical initiator (e.g., thermal initiators like AIBN vs. photochemical initiation) can also improve selectivity. gla.ac.uk

Solvent: The solvent plays a crucial role. Non-polar solvents like carbon tetrachloride (historically) or dichloromethane (B109758) are often used to favor the desired radical pathway. gla.ac.uk

Reaction Technology: Continuous flow photochemical reactors offer significant advantages over traditional batch processes. researchgate.netacs.org They allow for precise control of irradiation time, temperature, and mixing, which can dramatically improve the selectivity for mono-bromination and increase process safety and throughput. acs.org An ingenious strategy to manage the inevitable over-bromination is to follow the reaction with a selective reduction step that converts the dibromide back to the desired monobromide product. scientificupdate.com

| Parameter | Condition A (Batch) | Condition B (Batch, Photo) | Condition C (Continuous Flow, Photo) | Outcome |

| Reagent | NBS, AIBN | NBS | In situ generated Br₂ | Higher purity control with in situ generation |

| Solvent | CCl₄ / Chlorobenzene | Dichloromethane | Ethyl Acetate / Water (Biphasic) | Improved safety and environmental profile |

| Initiation | Thermal (Reflux) | Photochemical (Lamp) | Photochemical (405 nm LEDs) | Higher selectivity, less thermal degradation |

| Temperature | 60-80 °C | Room Temperature | Controlled (e.g., 25-40 °C) | Precise control prevents side reactions |

| Yield | Moderate, with impurities | Improved | High, with high selectivity | Flow chemistry offers superior yield and purity |

Optimization of Cyanation

The introduction of the acetonitrile group would likely proceed via nucleophilic substitution on a suitable precursor, such as 8-(bromomethyl)-2-methylnaphthalene or a related species, using a cyanide salt like KCN or NaCN.

Optimization of this step would focus on:

Solvent: Polar aprotic solvents such as DMSO or DMF are typically used to dissolve the cyanide salt and promote the Sₙ2 reaction.

Temperature: The reaction temperature must be carefully controlled to ensure a reasonable reaction rate without promoting elimination or other side reactions.

Phase-Transfer Catalysis: A phase-transfer catalyst can be employed to facilitate the reaction if the cyanide salt has low solubility in the organic solvent, increasing the reaction rate and yield.

Reaction Mode: Similar to bromination, a flow reactor can be used for the cyanation process. This allows for rapid and safe handling of toxic cyanide reagents and can improve reaction efficiency and consistency.

| Parameter | Condition A (Batch) | Condition B (Batch, PTC) | Condition C (Continuous Flow) | Outcome |

| Reagent | NaCN | KCN | KCN | Choice depends on solubility and cost |

| Solvent | DMSO | Toluene / H₂O | Acetonitrile | PTC allows biphasic systems; flow may use single phase |

| Catalyst | None | TBAB (Tetrabutylammonium bromide) | None / Immobilized Catalyst | PTC enhances rate in biphasic systems |

| Temperature | 80-100 °C | 60-80 °C | 80-120 °C (superheated) | Higher temperatures possible and safer in flow |

| Yield | Moderate to Good | Good to Excellent | Excellent, high throughput | Flow offers precise control and safety advantages |

By systematically developing synthetic pathways and optimizing each reaction step, it is possible to devise a robust and efficient synthesis for the complex target molecule, this compound.

Mechanistic Investigations and Transformational Chemistry of 2 Bromomethyl Naphthalene 8 Acetonitrile

Reactivity Profiles of the Bromomethyl Group in 2-(Bromomethyl)naphthalene-8-acetonitrile

The bromomethyl group attached to the naphthalene (B1677914) ring is analogous to a benzylic bromide. This structural feature renders the methylene (B1212753) carbon highly susceptible to a variety of chemical transformations due to the stability of potential intermediates, such as carbocations or radicals, which are delocalized over the aromatic system.

The primary mode of reactivity for the bromomethyl group is nucleophilic substitution, where the bromide ion serves as an effective leaving group. These reactions typically proceed via an SN2 mechanism, although an SN1 pathway can be favored under specific conditions that promote carbocation formation. evitachem.com The electron-withdrawing nature of the nitrile group at the 8-position can polarize the C-Br bond, further enhancing the electrophilicity of the benzylic carbon and its reactivity towards nucleophiles. vulcanchem.com

A wide array of nucleophiles can be employed to displace the bromide, leading to the formation of diverse molecular architectures. For instance, reactions with amines, thiols, and alkoxides provide straightforward access to the corresponding functionalized naphthalene derivatives. vulcanchem.com

Table 1: Representative Nucleophilic Substitution Reactions of Bromomethylnaphthalenes

| Nucleophile | Reagent Example | Product Type |

|---|---|---|

| Amine | Piperazine | N-Substituted Naphthalene |

| Thiol | Sodium thiophenoxide | Thioether |

| Alkoxide | Sodium methoxide | Methoxy ether |

| Cyanide | Sodium cyanide | Acetonitrile (B52724) derivative |

This table illustrates the general reactivity of the bromomethyl group on a naphthalene core with various nucleophiles.

The synthesis of bromomethylnaphthalenes often involves the radical bromination of the corresponding methylnaphthalene using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator such as azo-bis-isobutyronitrile (AIBN). prepchem.com This indicates the relative stability of the naphthylmethyl radical, suggesting that the C-Br bond in this compound can also participate in radical-mediated transformations. These could include atom transfer radical polymerization (ATRP) or coupling reactions initiated by radical-generating systems.

Under the influence of a strong, non-nucleophilic base, this compound could potentially undergo an E2 elimination reaction to yield 2-vinylnaphthalene-8-acetonitrile. However, due to the high reactivity of the benzylic position towards substitution, this pathway is generally less favored unless sterically hindered bases are employed. Rearrangement reactions are not commonly observed for this class of compounds under typical conditions.

Reactivity Profiles of the Acetonitrile Group on the Naphthalene Framework

The acetonitrile group is a versatile functional handle that can undergo a variety of transformations at both the nitrile carbon and the adjacent α-carbon.

The protons on the methylene carbon of the acetonitrile group (the α-carbon) are weakly acidic (pKa ≈ 31 in DMSO for acetonitrile itself) and can be removed by a strong base, such as sodium hydride (NaH) or lithium diisopropylamide (LDA), to generate a resonance-stabilized carbanion. ntnu.no This nucleophilic anion can then react with various electrophiles in alkylation or acylation reactions, allowing for the extension of the carbon chain or the introduction of new functional groups.

Table 2: Potential Functionalization at the α-Carbon of the Acetonitrile Group

| Base | Electrophile | Reaction Type | Resulting Structure |

|---|---|---|---|

| Sodium Hydride (NaH) | Alkyl Halide (e.g., CH₃I) | Alkylation | α-Alkylated Nitrile |

| Lithium Diisopropylamide (LDA) | Aldehyde/Ketone | Aldol-type addition | β-Hydroxynitrile |

This table outlines general reactions based on the known reactivity of the α-carbon of acetonitrile derivatives. ntnu.noresearchgate.net

The carbon-nitrogen triple bond of the nitrile group can be reduced to either a primary amine or an aldehyde, depending on the reducing agent and reaction conditions. wikipedia.org

Reduction to Primary Amines: The complete reduction of the nitrile to a primary amine (R-CH₂NH₂) is a common and useful transformation. libretexts.org This can be achieved through:

Catalytic Hydrogenation: Using hydrogen gas (H₂) with a metal catalyst such as Raney nickel, platinum, or palladium at elevated temperature and pressure. wikipedia.orglibretexts.org

Chemical Reduction: Employing powerful hydride reagents like lithium aluminum hydride (LiAlH₄) in a suitable solvent like diethyl ether, followed by an aqueous workup. libretexts.orglibretexts.org Other reagents like diborane (B8814927) or diisopropylaminoborane (B2863991) can also be effective. nih.govorganic-chemistry.org

Reduction to Aldehydes: Partial reduction of the nitrile to an aldehyde (R-CHO) can be accomplished using specific reducing agents that prevent over-reduction to the amine. A widely used reagent for this purpose is diisobutylaluminium hydride (DIBAL-H). wikipedia.orglibretexts.org The reaction is typically performed at low temperatures, and the intermediate imine is hydrolyzed during aqueous workup to yield the aldehyde. libretexts.org

Table 3: Common Reduction Methods for the Nitrile Group

| Reagent | Product | Reaction Conditions |

|---|---|---|

| H₂/Raney Ni | Primary Amine | High temperature and pressure |

| LiAlH₄ | Primary Amine | Diethyl ether, followed by aqueous workup |

This table summarizes established methods for nitrile reduction applicable to the target compound. wikipedia.orglibretexts.orglibretexts.org

Cycloaddition and Addition Reactions Involving the Nitrile

The nitrile group, with its carbon-nitrogen triple bond, is an active participant in a variety of cycloaddition and addition reactions. While specific studies on this compound are not extensively documented, the reactivity of aryl nitriles in general provides a strong basis for predicting its chemical behavior.

Cycloaddition Reactions:

[2+2+2] Cycloaddition: This type of reaction, often catalyzed by transition metals like cobalt or nickel, allows for the construction of highly substituted pyridine (B92270) rings from two alkyne molecules and a nitrile. researchgate.net In the context of this compound, this could lead to the formation of complex, fused heterocyclic systems.

[3+2] Cycloaddition: Nitrile ylides, which can be generated in situ from precursors like 2H-azirines, are known to undergo [3+2] cycloaddition reactions with various dipolarophiles. beilstein-journals.orguchicago.eduresearchgate.netnih.gov For this compound, the generation of a nitrile ylide could potentially be initiated, leading to the formation of five-membered nitrogen-containing heterocycles.

[2+2] Cycloaddition: The cycloaddition of nitriles with alkenes to form four-membered rings is another potential transformation. rsc.orgnih.gov This reaction can be promoted thermally, photochemically, or through catalysis.

Addition Reactions:

The electrophilic carbon of the nitrile group is susceptible to nucleophilic attack, leading to a variety of addition products.

| Nucleophile | Product | Reaction Conditions |

| Water (Hydrolysis) | Carboxylic Acid or Amide | Acidic or basic conditions |

| Grignard Reagents | Ketone (after hydrolysis) | Anhydrous ether |

| Reducing Agents (e.g., LiAlH4) | Primary Amine | Anhydrous ether |

These reactions highlight the versatility of the nitrile group in this compound for the synthesis of a diverse range of derivatives.

Exploration of Synergistic Reactivity and Intramolecular Interactions Between Adjacent Functionalities

The close proximity of the bromomethyl and acetonitrile groups in this compound is expected to give rise to significant synergistic reactivity and intramolecular interactions, a phenomenon often referred to as neighboring group participation (NGP). beilstein-journals.orguchicago.edursc.orgwikipedia.orgnih.govyoutube.comnih.gov

NGP can lead to enhanced reaction rates and altered stereochemical outcomes compared to analogous systems where the interacting groups are absent or positioned differently. In the case of this compound, the nitrogen atom of the nitrile group, with its lone pair of electrons, can act as an internal nucleophile.

A plausible intramolecular reaction pathway involves the nucleophilic attack of the nitrile nitrogen onto the electrophilic carbon of the bromomethyl group. This would lead to the formation of a cyclic intermediate, likely a six-membered ring, which would be a key step in various transformations. This intramolecular cyclization could be a facile process due to the favorable pre-organization of the reactive centers.

The formation of such a cyclic intermediate can have several consequences:

Rate Acceleration: The intramolecular nature of the reaction can significantly increase the effective concentration of the nucleophile, leading to a much faster reaction rate compared to an intermolecular equivalent.

Stereochemical Control: If the carbon bearing the bromine is chiral, NGP can lead to retention of configuration through a double inversion mechanism. nih.gov

Formation of Novel Polycyclic Systems: The intramolecular cyclization can be the first step in a cascade of reactions leading to the formation of complex polycyclic aromatic hydrocarbons and their heterocyclic analogs. rsc.org

Elucidation of Reaction Mechanisms Through Spectroscopic and Kinetic Studies

The elucidation of the precise mechanisms of the reactions of this compound would heavily rely on a combination of spectroscopic and kinetic studies.

Spectroscopic Studies:

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR would be instrumental in identifying the structures of intermediates and final products. ugm.ac.idresearchgate.net Techniques like 2D NMR (COSY, HMQC, HMBC) would be crucial for establishing connectivity in complex cyclized products.

Infrared (IR) Spectroscopy: The characteristic stretching frequency of the nitrile group (around 2220-2260 cm⁻¹) would be a key diagnostic tool. nist.govspectroscopyonline.com Changes in its position and intensity, or its disappearance, would provide evidence for its participation in a reaction. The formation of new functional groups, such as C=N in an imine or C=O in a ketone, would also be readily detectable.

Mass Spectrometry (MS): High-resolution mass spectrometry would be used to determine the exact mass of products, confirming their elemental composition.

Kinetic Studies:

Kinetic studies would provide quantitative data on reaction rates, allowing for the determination of rate laws and activation parameters. This information is essential for distinguishing between different possible reaction mechanisms. For instance, a first-order rate law in the disappearance of the starting material would be consistent with an intramolecular cyclization being the rate-determining step.

Furthermore, the principles of kinetic versus thermodynamic control would be critical in understanding the product distribution in reactions where multiple pathways are possible. wikipedia.orgjackwestin.comopenstax.orgrsc.orgmdpi.com

Kinetic Control: At lower temperatures and shorter reaction times, the product that is formed fastest (the kinetic product) will predominate. This product corresponds to the reaction pathway with the lowest activation energy.

Thermodynamic Control: At higher temperatures and longer reaction times, the reaction may become reversible, allowing for the equilibration of products. Under these conditions, the most stable product (the thermodynamic product) will be the major component of the product mixture.

By carefully controlling the reaction conditions (temperature, solvent, reaction time), it may be possible to selectively favor the formation of either the kinetic or the thermodynamic product, thus providing a powerful tool for synthetic control.

Applications of 2 Bromomethyl Naphthalene 8 Acetonitrile As a Versatile Synthetic Building Block

Construction of Complex Polycyclic and Heterocyclic Naphthalene (B1677914) Derivatives

The reactive bromomethyl group is an excellent handle for introducing the naphthyl framework into various molecular architectures through nucleophilic substitution reactions.

The benzylic bromide functionality of the title compound is highly susceptible to nucleophilic attack by nitrogen-containing heterocycles, such as imidazole, to form quaternary ammonium (B1175870) salts. This reaction is well-documented for analogous compounds like 2-(bromomethyl)naphthalene (B188764). For instance, a series of N,N'-bis(2-naphthylmethyl)imidazolium salts has been synthesized by reacting 2-(bromomethyl)naphthalene with a deprotonated imidazole, followed by a second alkylation. nih.gov This straightforward procedure involves refluxing the reactants in a suitable solvent, often resulting in the precipitation of the desired salt. nih.gov The resulting imidazolium (B1220033) salts, featuring the bulky naphthylmethyl substituents, have been investigated for their potential anticancer activities. nih.gov

Table 1: Synthesis of Naphthylmethyl Imidazolium Salts from 2-(Bromomethyl)naphthalene

| Reactant 1 | Reactant 2 | Product | Application |

|---|

The reactivity demonstrated by 2-(bromomethyl)naphthalene is directly applicable to the 8-acetonitrile derivative, allowing for the synthesis of novel imidazolium salts where the naphthalene ring is further functionalized. Similarly, other N-heterocycles can be alkylated to produce a wide array of polycyclic cationic compounds. The synthesis of naphthalene-fused imidazo[1,2-a]pyridinium salts, which exhibit strong luminescence, highlights the utility of naphthalene precursors in creating functional heterocyclic systems. rsc.org

Building blocks containing two reactive sites are fundamental in the construction of macrocycles. While 2-(bromomethyl)naphthalene-8-acetonitrile has one primary electrophilic site, its acetonitrile (B52724) group can be hydrolyzed to a carboxylic acid or an amine, providing a second reactive handle for cyclization reactions. More directly, related di-substituted naphthalenes like 2,6-bis(bromomethyl)naphthalene (B51659) and 2,7-bis(bromomethyl)naphthalene (B1600061) are widely used as rigid linkers in the synthesis of macrocyclic hosts and supramolecular assemblies. nih.gov These precursors react with bis-nucleophiles (e.g., diamines, dithiols) to form large ring structures. The defined geometry of the naphthalene core allows for the creation of pre-organized cavities capable of guest recognition.

Annulation reactions, which involve the formation of a new ring fused to an existing system, can be envisioned using this compound to create more complex, extended polycyclic aromatic hydrocarbons (PAHs). The bromomethyl group can participate in reactions that ultimately lead to ring closure. For example, a method for synthesizing 2-bromo-3-(bromomethyl)naphthalene (B8671974) has been developed that involves the ring-opening of a naphthocyclopropane intermediate. researchgate.netdergipark.org.tr This demonstrates that functional groups on the naphthalene core can facilitate the construction of new fused rings. Radical-mediated [3+2] annulation has also been reported for the reaction of alkenylcyclopropanes with allyl bromides, suggesting that the bromomethyl group could initiate similar radical cascade cyclizations. researchgate.net

Integration into Cascade and Multicomponent Reaction Sequences

The dual functionality of this compound makes it an ideal candidate for cascade or multicomponent reactions (MCRs), where multiple bonds are formed in a single operation. This enhances synthetic efficiency by reducing the number of steps and purification procedures. nih.govthieme.de

A plausible MCR could involve the initial reaction of the bromomethyl group with a nucleophile, followed by an intramolecular reaction involving the peri-acetonitrile group. The close proximity of the 1- and 8-substituents, a characteristic feature of peri-naphthalenes, can facilitate intramolecular cyclizations that might not be possible with other isomers. wikipedia.org Studies on peri-substituted naphthalenes show that steric repulsion between the groups at the 1- and 8-positions can distort the naphthalene ring, potentially activating it for unusual reactions. nih.gov

Precursor Role in the Synthesis of Advanced Organic Molecules

Halogenated naphthalene derivatives are crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and functional materials. lookchem.comchemicalbook.com A key application for related compounds is in the production of drugs. For example, 2-(halogenated methyl)naphthalenes and 2-naphthylacetonitrile (B189437) are patented as vital synthetic intermediates for Centanafadine, a therapeutic agent for attention deficit hyperactivity disorder (ADHD). googleapis.com The synthesis involves the conversion of 2-(halogenated methyl)naphthalene to 2-naphthylacetonitrile, which is then elaborated into the final drug molecule. googleapis.com This highlights the industrial relevance of both the bromomethyl and acetonitrile functionalities on a naphthalene scaffold.

Furthermore, 2-(bromomethyl)naphthalene itself is a starting material for a variety of other molecules, including 2-naphthalenecarboxaldehyde, 2-naphthylmethyl azide, and various diselenides and triazoles. chemicalbook.comsigmaaldrich.com The presence of the additional acetonitrile group in this compound offers a route to even more complex and potentially bioactive molecules. Bis(bromomethyl)naphthalene derivatives have also been studied for their ability to act as DNA cross-linking agents, indicating potential applications in chemotherapy. nih.gov

Table 2: Compounds Mentioned in this Article

| Compound Name |

|---|

| 2-(Bromomethyl)naphthalene |

| This compound |

| 2-Naphthylacetonitrile |

| N,N'-bis(2-naphthylmethyl)imidazolium bromide |

| 2,6-Bis(bromomethyl)naphthalene |

| 2,7-Bis(bromomethyl)naphthalene |

| 2-Bromo-3-(bromomethyl)naphthalene |

| Centanafadine |

| 2-Naphthalenecarboxaldehyde |

Future Research Directions and Emerging Opportunities in 2 Bromomethyl Naphthalene 8 Acetonitrile Chemistry

Development of Green and Sustainable Synthetic Methodologies for its Preparation

The industrial synthesis of complex organic molecules is increasingly governed by the principles of green chemistry, which prioritize safety, efficiency, and environmental stewardship. Traditional methods for producing functionalized naphthalenes can involve harsh reagents and generate significant waste googleapis.com. Future research must therefore focus on developing more sustainable synthetic routes to 2-(Bromomethyl)naphthalene-8-acetonitrile.

Key areas for development include:

Flow Chemistry: Continuous flow reactors offer superior control over reaction parameters, enhance safety, and can improve product yields and purity compared to conventional batch methods googleapis.com. A potential flow synthesis approach could involve the continuous halogenation of 2-methyl-8-acetonitrilenaphthalene, followed by an in-line cyanation step, minimizing the handling of hazardous intermediates googleapis.com.

Catalytic C-H Functionalization: Directing group-assisted C-H functionalization represents a highly atom-economical strategy for synthesizing substituted naphthalenes. nih.gov Research could explore methods to directly introduce the bromomethyl and acetonitrile (B52724) groups onto the naphthalene (B1677914) core, bypassing the need for pre-functionalized starting materials.

Use of Greener Solvents and Reagents: The replacement of hazardous solvents like benzene (B151609), which has been used in older protocols for similar brominations, is critical googleapis.com. Exploring benign alternatives such as ionic liquids, which can act as both solvent and catalyst, could lead to more sustainable processes. rsc.org Similarly, employing safer brominating agents than molecular bromine is a priority.

| Synthetic Strategy | Conventional Method | Potential Green Alternative | Anticipated Benefits | Relevant Findings |

| Reaction Setup | Batch Reactor | Continuous Flow Reactor | Enhanced safety, improved heat/mass transfer, higher yield | Flow synthesis has been proposed for producing 2-(halogenated methyl)naphthalenes and 2-naphthylacetonitrile (B189437), demonstrating industrial viability. googleapis.com |

| Solvent | Benzene, Dichloromethane (B109758) | Ionic Liquids, Supercritical CO₂ | Reduced toxicity, potential for catalyst/solvent recycling | Ionic liquids like [HNMP]⁺HSO₄⁻ have been used effectively as recyclable catalysts and solvents for synthesizing naphthalene derivatives. rsc.org |

| Bromination | Molecular Bromine (Br₂) | N-Bromosuccinimide (NBS) with photocatalysis | Higher selectivity, reduced hazards, milder conditions | Photoreactions using NBS are known, though industrial scale-up requires optimization to move away from hazardous solvents. googleapis.com |

| Process | Multi-step batch synthesis | Tandem or one-pot reactions | Reduced waste, fewer purification steps, improved atom economy | The development of regioselective synthesis for polysubstituted naphthalenes is a major goal in organic and pharmaceutical industries. nih.gov |

Exploration of Novel Catalytic Applications Facilitated by the Bromomethyl and Acetonitrile Moieties

The dual functionality of this compound makes it a promising candidate for applications in catalysis, either as a ligand for metal complexes or as an organocatalyst.

Ligand Synthesis: The bromomethyl group is a highly reactive handle that can be readily substituted by nucleophiles, allowing for the covalent attachment of the molecule to phosphine, amine, or other coordinating groups. The acetonitrile moiety's nitrogen atom possesses a lone pair of electrons that can also coordinate to a metal center. nih.gov The rigid naphthalene backbone would impart specific steric and electronic properties to a resulting bidentate or pincer-type ligand, influencing the activity and selectivity of a metal catalyst.

Organocatalysis: The unique 1,6-disubstitution pattern (based on IUPAC numbering for naphthalene) could be exploited in organocatalyst design. For instance, the two functional groups could be transformed into a chiral Lewis base and a Brønsted acid site, creating a bifunctional catalyst for asymmetric reactions.

Transition-Metal-Catalyzed Reactions: The nitrile group itself is a versatile functional group in transition-metal-catalyzed reactions. bohrium.com It can undergo various transformations, including additions of boronic acids or radical cascade processes, to construct more complex molecules like ketones or amides. nih.govbohrium.com The this compound molecule could serve as a substrate in such reactions to build even more elaborate structures.

| Application Area | Role of Functional Groups | Potential Catalytic Reaction | Significance | Supporting Research |

| Homogeneous Catalysis | Bromomethyl: Anchor for coordinating groups. Acetonitrile: N-donor ligand. | Cross-coupling reactions (e.g., Suzuki, Heck) | Creation of specialized ligands with a rigid naphthalene scaffold to control catalytic activity and selectivity. | The nitrile group is a valuable functionality in organic synthesis and can be transformed into various other groups. nih.gov |

| Asymmetric Organocatalysis | Both groups can be converted into chiral catalytic sites. | Michael additions, Aldol reactions | Development of bifunctional catalysts where the naphthalene core provides a defined spatial arrangement of catalytic moieties. | Chiral catalysts are pivotal for synthesizing enantiomerically pure compounds, crucial in medicinal chemistry. mdpi.com |

| Substrate in Catalysis | Acetonitrile: Electrophilic acceptor. | Cascade additions, addition/cyclization with boronic acids. | A pathway to rapidly construct complex carbocycles and heterocycles from a single building block. | Transition-metal-catalyzed additions of boronic acids to nitrile groups are an effective strategy for forming C-C, C-N, and C=O bonds. nih.gov |

Design of Next-Generation Molecular Architectures Incorporating the this compound Scaffold

The rigid and sterically defined naphthalene scaffold is a privileged structure in medicinal chemistry and materials science. ijpsjournal.comnih.gov The presence of two distinct reactive sites on this compound makes it an ideal building block for constructing sophisticated molecular architectures.

Future research could focus on using this compound to synthesize:

Macrocycles and Cages: The 1,6-disposition of the reactive groups is well-suited for intramolecular cyclization or reaction with complementary linkers to form novel macrocycles. These structures could act as host molecules for specific guests or as components of interlocked molecules like rotaxanes and catenanes.

Functional Polymers: The molecule can be used as a monomer or a cross-linking agent. Polymerization, for example, via reaction of the bromomethyl group, could lead to polymers with pendant nitrile groups. These polymers could have interesting properties for gas separation or as precursors to other functional materials.

Dendrimers and Branched Architectures: The two reactive handles allow for the divergent synthesis of dendrimers, where each functional group serves as a branching point for the next generation. The naphthalene core would provide a fluorescent signaling unit within such dendritic structures.

| Molecular Architecture | Synthetic Strategy | Role of Scaffold | Potential Application | Related Precedent |

| Macrocycles | Reaction with difunctional linkers (e.g., diamines, dithiols). | Provides a rigid, pre-organized segment. | Host-guest chemistry, molecular sensing. | Naphthalene derivatives are key building blocks for synthesizing complex aromatic structures with optical and electronic properties. nih.govchemistryviews.org |

| Conjugated Polymers | Conversion of functional groups to polymerizable units (e.g., vinyl, ethynyl). | Forms the backbone or a pendant group, tuning electronic properties. | Organic electronics, conductive materials. | Naphthalene-based compounds are widely studied for their photophysical properties and use in electronic devices. nih.gov |

| Medicinal Scaffolds | Derivatization of bromomethyl and nitrile groups. | Serves as a core structure for generating libraries of compounds. | Drug discovery, targeting protein-protein interactions. | Naphthalene scaffolds are present in numerous therapeutic agents and are a focus of drug design. ijpsjournal.comnih.govrsc.org |

Interface with Materials Science and Nanoscience Research

Naphthalene and its derivatives are foundational components in materials science due to their excellent photophysical properties, including high quantum yields and photostability. nih.gov The unique substitution pattern of this compound opens up new avenues for designing advanced materials.

Organic Electronics: The naphthalene core is an excellent chromophore and can facilitate charge transport. By incorporating this molecule into larger conjugated systems, it could be used to develop new materials for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (OFETs). The functional groups provide handles for tuning solubility, film morphology, and electronic energy levels. nanoge.org

Fluorescent Probes and Sensors: The inherent fluorescence of the naphthalene ring can be modulated by chemical changes at the bromomethyl or acetonitrile positions. nih.gov This makes the scaffold a prime candidate for developing chemosensors. For example, a reaction at one of the functional groups upon binding a specific analyte (e.g., a metal ion or biomolecule) could trigger a change in fluorescence intensity or wavelength, enabling detection.

Surface Modification: The reactive bromomethyl group can be used to graft the molecule onto the surface of nanoparticles or other substrates. This would impart the photophysical or electronic properties of the naphthalene core to the material, creating functional hybrid nanomaterials for applications in bioimaging, diagnostics, or catalysis.

| Field | Potential Application | Role of this compound | Key Property | Supporting Context |

| Organic Electronics | Electron Transport Material (ETM) in Perovskite Solar Cells (PSCs) or OLEDs. | Serves as a modifiable building block for ETMs. | High electron mobility, tunable LUMO level, potential for surface passivation. | Naphthalene diimides, a class of naphthalene derivatives, are successful as ETMs in PSCs due to their favorable electronic properties and synthetic versatility. nanoge.org |

| Nanoscience | Fluorescent labeling of nanoparticles or biomolecules. | Covalent attachment to surfaces via the bromomethyl group. | Strong fluorescence, photostability. | Naphthalene-based fluorescent probes are valued for their excellent sensing properties and photo-stability. nih.gov |

| Materials Chemistry | Component of Secondary Organic Aerosols (SOAs). | Serves as a model compound to study atmospheric chemistry. | Contributes to the formation of SOAs through oxidation. | Naphthalene and its derivatives are significant precursors to the formation of secondary organic aerosols in the atmosphere. copernicus.org |

Q & A

Q. What are the optimal synthetic routes for preparing 2-(Bromomethyl)naphthalene-8-acetonitrile with high regioselectivity?

Methodological Answer: The bromination of naphthalene derivatives typically involves electrophilic aromatic substitution or radical pathways. For regioselective bromination at the methyl position, directing groups such as cyano (-CN) at the 8-position can influence reactivity. A two-step approach may include:

Synthesis of 8-acetonitrilenaphthalene via Friedel-Crafts acetylation followed by nitrile functionalization.

Bromination using N-bromosuccinimide (NBS) under controlled conditions (e.g., light initiation for radical mechanisms).

Purification via column chromatography with ethyl acetate/hexane gradients ensures high purity (>97%), as validated by GC analysis .

Q. Which analytical techniques are most reliable for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : H and C NMR resolve regiochemistry; the bromomethyl group ( ppm) and nitrile ( ppm in C) provide distinct signals .

- HPLC-MS : Reversed-phase HPLC (C18 column, acetonitrile/water mobile phase) coupled with ESI-MS confirms molecular weight (MW 260.1) and detects impurities .

- FT-IR : Peaks at ~2250 cm (C≡N stretch) and ~600 cm (C-Br) validate functional groups .

Q. What safety protocols are critical when handling brominated naphthalene derivatives?

Methodological Answer:

- Exposure Mitigation : Use fume hoods to prevent inhalation exposure (linked to respiratory effects in naphthalene analogs) .

- PPE : Nitrile gloves and lab coats to avoid dermal contact (risk of hepatic/renal toxicity per methylnaphthalene studies) .

- Waste Disposal : Halogenated waste containers for brominated byproducts, adhering to EPA guidelines .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported toxicokinetic data for brominated naphthalene derivatives?

Methodological Answer: Contradictions often arise from species-specific metabolism (e.g., murine vs. human CYP450 isoforms). A systematic approach includes:

- In Vitro Models : Liver microsomal assays to compare metabolic pathways across species .

- Dose-Response Studies : Administering this compound at varying concentrations (0.1–100 μM) to identify nonlinear kinetics.

- Literature Synthesis : Cross-reference PubMed/TOXCENTER entries using MeSH terms like "Naphthalenes/pharmacokinetics" and "Polycyclic Aromatic Hydrocarbons/toxicity" to contextualize findings .

Q. What strategies improve regioselectivity in further functionalizing this compound?

Methodological Answer: The nitrile group at C8 acts as a meta-director, while bromomethyl at C2 directs electrophiles to ortho/para positions. For example:

- Suzuki Coupling : Use Pd catalysts to couple aryl boronic acids at C1 or C3 (para to bromomethyl).

- Nucleophilic Substitution : Replace bromine with azide or thiol groups under SN2 conditions (polar aprotic solvents, 60–80°C) .

Monitor outcomes via H NMR to quantify substitution ratios .

Q. How should experimental designs account for conflicting data on metabolite-induced cytotoxicity?

Methodological Answer:

- Metabolite Profiling : Incubate this compound with human hepatocytes and analyze metabolites via LC-HRMS. Compare with murine models to identify species-specific pathways .

- Biomarker Assays : Measure glutathione depletion (ELISA) and ROS generation (DCFH-DA probe) to quantify oxidative stress .

- Dose-Temporal Analysis : Conduct time-course studies (0–72 hr) to distinguish acute vs. chronic cytotoxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.